![molecular formula C22H20ClN5O3S B3010172 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 886930-89-8](/img/structure/B3010172.png)
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide" is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains several functional groups, including a triazole ring, a pyrrole ring, a chlorophenyl group, and a dimethoxyphenyl group, which could contribute to its potential biological activity.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in the literature. For instance, the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide in a hydrazine hydrate–KOH medium leads to the formation of thiophene and pyrrole derivatives . This suggests that similar conditions could potentially be used to synthesize the pyrrole component of the target compound. The synthesis of related acetamide derivatives has also been reported, where a combination of hydrogen bonds and halogen interactions plays a crucial role in the formation of the final product .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, vibrational spectroscopic signatures have been obtained for N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, which shares some structural similarities with the target compound . The study utilized density functional theory (DFT) to explore the geometric equilibrium and vibrational wavenumbers, which could be relevant for analyzing the molecular structure of the target compound.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from related studies. The presence of the acetamide group, as seen in similar structures, suggests that hydrogen bonding interactions are likely to influence its reactivity . Additionally, the substitution of electronegative atoms, such as chlorine, can lead to differences in reactivity due to changes in electronic distribution .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from the properties of similar molecules. The presence of intermolecular hydrogen bonds and halogen interactions in related acetamides indicates that these features could also influence the solubility, melting point, and crystal packing of the target compound . The pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, have been investigated for a related antiviral molecule, which could provide insights into the potential biological activity of the target compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Elucidation
The compound 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide belongs to a class of chemicals with the potential for various biological activities due to the presence of the 1,2,4-triazole ring system. The synthesis and structural elucidation of similar compounds, involving condensation reactions and characterized by spectroscopic methods (H1NMR, MASS, IR Spectra), have been explored to understand their potential applications in the medical field, particularly due to their antibacterial, antifungal, and anti-tuberculosis properties (MahyavanshiJyotindra et al., 2011).
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds containing the 1,2,4-triazole ring system, which is structurally related to 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide. These properties include activity against a wide range of pathogens due to the versatility of the triazole ring in interacting with biological targets. The antimicrobial efficacy of these compounds is linked to their ability to inhibit bacterial and fungal growth, making them potential candidates for drug development (Wujec et al., 2011).
Vibrational Spectroscopic Analysis
The vibrational spectroscopic analysis of compounds similar to 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide, using Raman and Fourier transform infrared spectroscopy, offers insights into the structural and electronic characteristics of these molecules. This analytical approach helps in understanding the inter- and intra-molecular interactions, contributing to the stability and reactivity of the compounds, which is essential for their potential applications in drug development (Jenepha Mary et al., 2022).
Enzyme Inhibition and Biological Screening
Compounds with the 1,2,4-triazole ring have been investigated for their enzyme inhibition capabilities, particularly against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases. The enzyme inhibition properties, coupled with minimal cytotoxicity, make these compounds attractive for further pharmacological evaluation and drug development efforts, aiming to address diseases with underlying enzymatic dysregulation mechanisms (Riaz et al., 2020).
Crystal Structure Analysis
The detailed analysis of the crystal structures of compounds containing the 1,2,4-triazole ring system provides valuable information on the molecular conformation, hydrogen bonding, and intermolecular interactions. These studies are crucial for understanding the physicochemical properties and reactivity of such compounds, which in turn influences their biological activity and potential therapeutic applications (Subasri et al., 2017).
Wirkmechanismus
While the exact mechanism of action for this compound is not known, compounds with similar structures often interact with biological targets through their heterocyclic rings and functional groups. For example, some 1,2,4-triazole derivatives have been found to inhibit certain enzymes, which could potentially explain their biological activities .
Eigenschaften
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c1-30-18-10-9-15(13-19(18)31-2)24-20(29)14-32-22-26-25-21(16-7-3-4-8-17(16)23)28(22)27-11-5-6-12-27/h3-13H,14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHJQSCVZPUXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

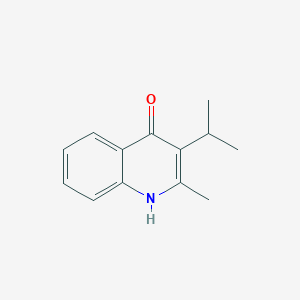
![methyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B3010092.png)
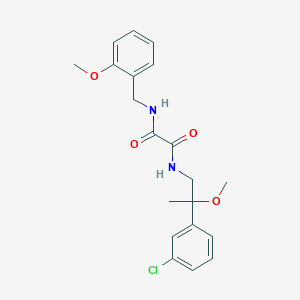
![(2,5-dimethylfuran-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3010094.png)

![(1R,5S)-8-((4-bromophenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3010097.png)

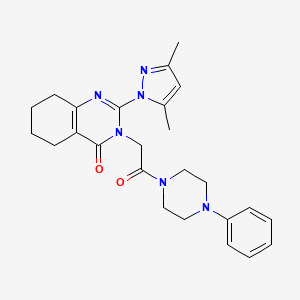
![3-(3-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B3010100.png)
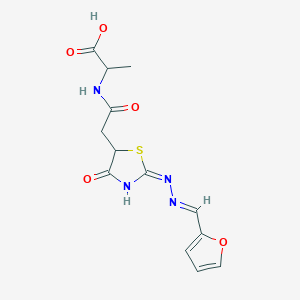
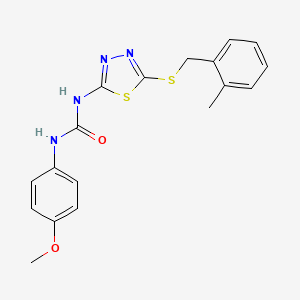
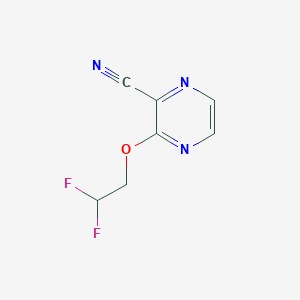
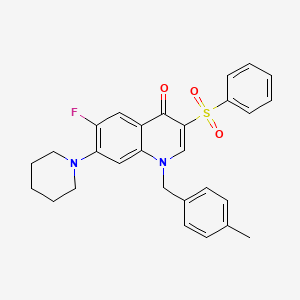
![methyl 4-methoxy-3-((2-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B3010107.png)